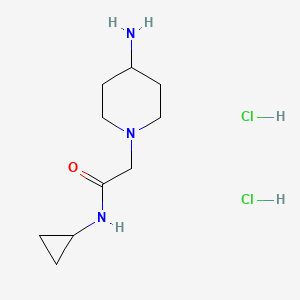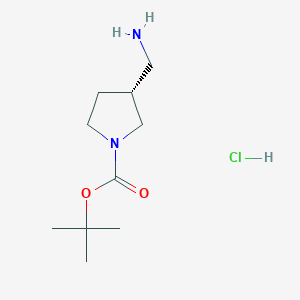![molecular formula C10H16N2O B1520982 [2-(Tert-butoxy)pyridin-4-yl]methanamine CAS No. 1152560-93-4](/img/structure/B1520982.png)
[2-(Tert-butoxy)pyridin-4-yl]methanamine
Descripción general
Descripción
“[2-(Tert-butoxy)pyridin-4-yl]methanamine” is a chemical compound with the molecular formula C10H16N2O and a molecular weight of 180.25 g/mol . It is not intended for human or veterinary use and is used for research purposes.
Molecular Structure Analysis
The InChI code for “[2-(Tert-butoxy)pyridin-4-yl]methanamine” is 1S/C10H16N2O/c1-10(2,3)13-9-7-12-5-4-8(9)6-11/h4-5,7H,6,11H2,1-3H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
“[2-(Tert-butoxy)pyridin-4-yl]methanamine” is a liquid at room temperature . It should be stored in a dark place, under an inert atmosphere, and at a temperature between 2-8°C . The compound has a high GI absorption and is BBB permeant . Its Log Po/w (iLOGP) value, which indicates its lipophilicity, is 2.03 .Aplicaciones Científicas De Investigación
Photocytotoxic Applications in Cancer Treatment
Iron(III) complexes, incorporating ligands similar to "[2-(Tert-butoxy)pyridin-4-yl]methanamine," have been synthesized for applications in cellular imaging and cancer therapy. These complexes exhibit photocytotoxic properties under red light, causing cell death through apoptosis by generating reactive oxygen species. This property makes them potential candidates for targeted cancer treatment with minimal side effects (Basu et al., 2014).
Coordination Chemistry and Luminescent Properties
The coordination chemistry of pyridine and pyrazole-based ligands has been extensively studied, showing their versatility in forming luminescent lanthanide compounds. These compounds have potential applications in biological sensing and iron complexes with unusual thermal and photochemical properties (Halcrow, 2005).
Synthesis of Novel Compounds
Research has been conducted on the synthesis of novel compounds through ambient-temperature reactions, involving precursors and methods that could potentially apply to compounds with structures related to "[2-(Tert-butoxy)pyridin-4-yl]methanamine." Such studies contribute to the broader field of organic chemistry and materials science (Becerra et al., 2021).
Catalytic Applications
Nickel complexes involving phosphino- and pyridine-based ligands demonstrate catalytic properties in the oligomerization of ethylene, highlighting the role of pyridine derivatives in catalysis and materials chemistry (Kermagoret & Braunstein, 2008).
Water Oxidation for Energy Conversion
Ruthenium complexes, utilizing pyridine ligands, have been studied for their capacity to catalyze water oxidation, a crucial reaction for sustainable energy conversion and storage technologies. These complexes show potential in enhancing the efficiency of solar fuel production (Zong & Thummel, 2005).
Safety and Hazards
Propiedades
IUPAC Name |
[2-[(2-methylpropan-2-yl)oxy]pyridin-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-10(2,3)13-9-6-8(7-11)4-5-12-9/h4-6H,7,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPXOACDVLEDDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=NC=CC(=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



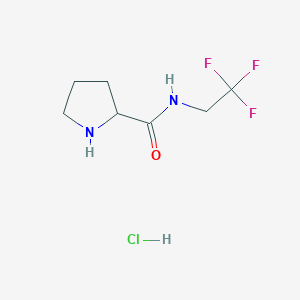
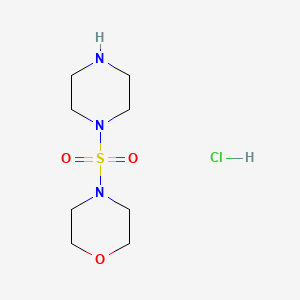

![3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride](/img/structure/B1520902.png)
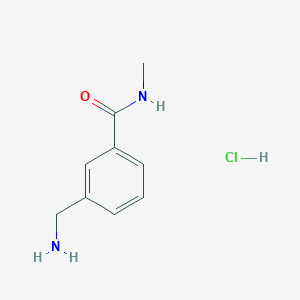
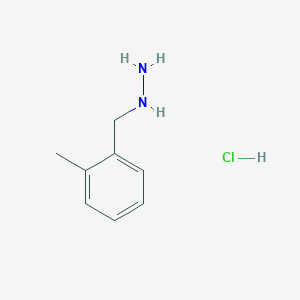
![2-amino-N-[(4-fluorophenyl)methyl]ethane-1-sulfonamide hydrochloride](/img/structure/B1520905.png)
![6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B1520911.png)
![4-{[(2-Methylphenyl)methyl]amino}benzoic acid hydrochloride](/img/structure/B1520912.png)
